2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid
Overview
Description
2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid is a compound with the molecular formula C12H20N2O5. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, trifluoroacetic acid, and hydrochloric acid. Reaction conditions vary depending on the desired outcome, with temperatures ranging from ambient to elevated levels .
Major Products
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protection allows for selective reactions to occur at other functional groups without interference from the amine group. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid: Similar in structure but with a different functional group arrangement.
(S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another compound with a BOC-protected amine group.
Uniqueness
2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid is unique due to its specific structure, which includes a piperazine ring and a propanoic acid moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(10(16)17)14-6-5-13(7-9(14)15)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLXSDCYHQDJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151720 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448189-81-8 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448189-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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